molecular formula C19H37NO B089829 Octadecyl isocyanate CAS No. 112-96-9

Octadecyl isocyanate

Cat. No.: B089829
CAS No.: 112-96-9
M. Wt: 295.5 g/mol
InChI Key: QWDQYHPOSSHSAW-UHFFFAOYSA-N
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Description

Octadecyl isocyanate: is an organic compound with the chemical formula CH₃(CH₂)₁₇NCO 1-isocyanatooctadecane or stearyl isocyanate . This compound is a long-chain aliphatic isocyanate and is primarily used in surface modification and as a chemical intermediate in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Major Products:

    Urethanes: Formed from reactions with alcohols.

    Ureas: Formed from reactions with amines.

Properties

IUPAC Name

1-isocyanatooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDQYHPOSSHSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3038727
Record name Octadecyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Octadecane, 1-isocyanato-
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CAS No.

112-96-9
Record name Octadecyl isocyanate
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Record name Stearyl isocyanate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecyl isocyanate
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Record name Octadecane, 1-isocyanato-
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Record name Octadecyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3038727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyl isocyanate
Source European Chemicals Agency (ECHA)
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Record name STEARYL ISOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Octadecyl isocyanate
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Octadecyl isocyanate
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Octadecyl isocyanate
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Octadecyl isocyanate
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Octadecyl isocyanate
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Octadecyl isocyanate
Customer
Q & A

A: Octadecyl isocyanate reacts with the hydroxyl groups on cellulose to form carbamate linkages. [, , ] This modification increases the hydrophobicity of cellulose, as evidenced by increased contact angles and decreased water absorption. [, , , ] The modified cellulose exhibits improved compatibility with hydrophobic polymers, leading to better dispersion in polymer matrices and enhanced mechanical properties of the resulting composites. [, , , ]

A: Functionalizing MWCNTs with this compound (i-MWCNTs) significantly improves their dispersion within the SMPU matrix. [] This improved dispersion enhances the electrical conductivity of the composite, allowing for electrically-triggered shape memory effects. [] Additionally, the i-MWCNTs reduce the crystallinity and melting temperature of the SMPU's soft segment, ultimately influencing its thermal and mechanical properties. []

A: this compound has the molecular formula C19H37NO and a molecular weight of 295.5 g/mol. [] Key spectroscopic data includes a characteristic peak in the infrared (IR) spectrum around 2270 cm-1, corresponding to the stretching vibration of the isocyanate group (-N=C=O). [, , , ]

A: When used as a coating on hydrogel drug delivery devices, this compound creates a hydrophobic barrier. [] This barrier helps to control the release rate of drugs from the hydrogel, providing a sustained release over a longer period. []

A: this compound is primarily utilized as a reagent rather than a catalyst. It reacts with hydroxyl groups present in various materials like cellulose, lignin, and polymers, leading to the formation of carbamate linkages. This modification significantly alters the surface properties of the materials, enhancing their hydrophobicity and compatibility with other hydrophobic substances. [, , , ]

A: Research indicates that increasing the alkyl chain length in isocyanate modifiers enhances the hydrophobic character of the modified cellulose. [, ] This, in turn, influences its interaction with other materials, impacting properties such as water repellency and compatibility with hydrophobic polymers. [, ]

ANone: The provided research focuses primarily on the material science applications of this compound. Questions pertaining to PK/PD, efficacy, resistance, toxicology, drug delivery, and related aspects are not directly addressed in this context.

A: Alternatives to this compound for modifying cellulose include other long-chain alkyl isocyanates, silane coupling agents (like 3-aminopropyltriethoxysilane), and acyl chlorides (like palmitoyl chloride). [, , ] The choice of modifier depends on the specific application and desired properties of the final material.

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